N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N~2~-phenylglycinamide
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Overview
Description
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(phenylamino)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(phenylamino)acetamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.
Acylation: The phenylamino group can be introduced via acylation reactions using appropriate acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce hydroxylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes or receptors, inhibiting or modulating their activity. This interaction often involves binding to the active site or allosteric sites of the target protein, leading to changes in its function.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Cytosine: A naturally occurring pyrimidine base found in DNA and RNA.
Thymine: Another pyrimidine base present in DNA.
Uniqueness
N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(phenylamino)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other pyrimidine derivatives. Its combination of amino and phenylamino groups could result in unique interactions with biological targets, making it a valuable compound for further research.
Properties
CAS No. |
857474-92-1 |
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Molecular Formula |
C14H17N5O3 |
Molecular Weight |
303.32 g/mol |
IUPAC Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-anilinoacetamide |
InChI |
InChI=1S/C14H17N5O3/c1-18-12(15)11(13(21)19(2)14(18)22)17-10(20)8-16-9-6-4-3-5-7-9/h3-7,16H,8,15H2,1-2H3,(H,17,20) |
InChI Key |
LTDGSXPILRJYTK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)CNC2=CC=CC=C2)N |
Origin of Product |
United States |
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